molecular formula C19H20N2O2 B2920374 3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-60-7

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2920374
CAS No.: 941889-60-7
M. Wt: 308.381
InChI Key: SALIHAQMEWUHBE-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline under basic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can be compared with other benzamide derivatives and compounds containing the pyrrolidinone moiety. Similar compounds include:

    N-(2-oxopyrrolidin-1-yl)benzamide: Lacks the dimethyl groups, potentially altering its binding affinity and reactivity.

    3,4-dimethyl-N-phenylbenzamide: Lacks the pyrrolidinone group, affecting its biological activity and chemical properties.

    N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Contains an acetamide group instead of a benzamide, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-9-15(11-14(13)2)19(23)20-16-5-3-6-17(12-16)21-10-4-7-18(21)22/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALIHAQMEWUHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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